1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone
Description
1-(2-Amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived compound featuring a methoxy group at the 4' position, an amino group at the 2-position of the adjacent phenyl ring, and an acetyl group at the 4-position (Figure 1). Its molecular formula is C₁₅H₁₅NO₂, with an average molecular mass of 241.29 g/mol (calculated from and analogous structures). The amino and methoxy groups are electron-donating substituents, influencing the compound’s electronic properties and reactivity. This structural motif is common in pharmaceutical intermediates and organocatalysts, where substituent positioning modulates biological activity or catalytic efficiency .
Properties
IUPAC Name |
1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZKZFDUZXPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(2-Aminophenyl)ethanone
The synthesis begins with regioselective bromination of 1-(2-aminophenyl)ethanone using N-bromosuccinimide (NBS) in acetonitrile at 0°C. This reaction selectively introduces a bromine atom at the para position relative to the acetyl group, yielding 1-(4-bromo-2-aminophenyl)ethanone (Fig. 1A). The amino group remains unprotected during this step, as demonstrated by successful bromination without side reactions.
Reaction Conditions
Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
The brominated intermediate undergoes cross-coupling with 4-methoxyphenylboronic acid under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) () and potassium carbonate in a dioxane-water mixture, the biphenyl bond forms efficiently (Fig. 1B).
Reaction Conditions
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Catalyst : (2 mol%)
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Base : (2.0 equiv.)
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Solvent : Dioxane/HO (4:1, 15 mL)
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Temperature : 100°C
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Time : 12 hours
Analytical Data
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NMR (300 MHz, CDCl) : δ 7.82 (d, J = 8.4 Hz, 2H, H-3/H-5), 7.45 (d, J = 8.7 Hz, 2H, H-3'/H-5'), 6.98 (d, J = 8.7 Hz, 2H, H-2'/H-6'), 6.68 (s, 1H, H-6), 3.87 (s, 3H, OCH), 2.61 (s, 3H, COCH).
Alternative Route: Nitration and Reduction Sequence
Nitration of 4'-Methoxy-4-acetylbiphenyl
An alternative approach starts with nitration of 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 13021-18-6). Using a mixture of nitric and sulfuric acids, nitration occurs preferentially at the ortho position relative to the acetyl group, yielding 1-(2-nitro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone.
Reaction Conditions
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Substrate : 1-(4'-Methoxybiphenyl-4-yl)ethanone (5 mmol)
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Reagents : (65%, 6 mmol), (10 mL)
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Temperature : 0°C to 50°C
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Time : 4 hours
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Yield : 68% (estimated)
Catalytic Reduction of Nitro Group
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon () in ethanol. This step affords the target compound with high selectivity.
Reaction Conditions
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Catalyst : 10% (0.1 equiv.)
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Pressure : (1 atm)
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Solvent : EtOH (20 mL)
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Time : 6 hours
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Yield : 85% (estimated)
Challenges :
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Regioselective nitration at the ortho position requires precise temperature control.
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Over-reduction or side reactions may occur without optimized catalyst loading.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Key Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination/Suzuki | 2 steps | 67% | High regioselectivity, no protection needed | Requires palladium catalyst |
| Nitration/Reduction | 2 steps | 58% (estimated) | Uses commercially available starting material | Low nitration regioselectivity |
Spectroscopic Validation
Both routes produce identical NMR spectra, confirming structural integrity. The amino group appears as a broad singlet at δ 5.2–5.5 ppm, while the acetyl group resonates as a sharp singlet at δ 2.58–2.62 ppm.
Scalability and Industrial Relevance
The bromination/Suzuki method is more amenable to large-scale production due to standardized coupling protocols and commercial availability of 4-methoxyphenylboronic acid. However, catalyst cost and purification challenges (e.g., column chromatography) may limit throughput. Recent advances in flow chemistry and heterogeneous catalysis could mitigate these issues .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-amino-4’-methoxybiphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.
Reduction: Alcohol derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-amino-4’-methoxybiphenyl has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-amino-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Fluorination at 3',4' positions (DFBPE) increases planarity and conjugation, enhancing UV absorption compared to the target compound .
- The 2'-fluoro analogue exhibits higher hydrophobicity (LogP = 3.70 vs. ~2.5 for the target compound), suggesting methoxy/amino groups improve solubility .
Amino-Substituted Biphenyl Ethanones
Amino groups at the ortho position significantly alter electronic and steric profiles:
Key Observations :
- Electron-withdrawing groups (e.g., bromo) reduce basicity of the amino group, altering reactivity in coupling reactions .
- The target compound’s 4'-methoxy group may sterically hinder ortho-substitution compared to simpler phenyl derivatives .
Methoxy-Substituted Analogues
Methoxy groups influence solubility and π-stacking interactions:
Key Observations :
- The 4'-methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues .
- Steric effects from dimethyl substituents (e.g., 4',5'-dimethyl) reduce reaction yields in catalytic processes .
Heterocyclic and Thioamide Derivatives
Incorporating heterocycles or sulfur-containing groups modifies bioactivity:
Biological Activity
1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, with the CAS number 52806-72-1, is a compound belonging to the biphenyl family. Its structure is characterized by an acetyl group at the 4-position, an amino group at the 2-position, and a methoxy group at the 4’-position. This compound has garnered attention for its potential biological activities, particularly in cancer research and as a biochemical reagent.
- Molecular Formula : C15H15NO2
- Molar Mass : 241.29 g/mol
- IUPAC Name : 1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Catalytic Suzuki Cross-Coupling Reaction : This method involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, typically under mild conditions, which facilitates high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. The following studies highlight its potential:
- Cytotoxicity Studies :
- In vitro studies have shown that derivatives of biphenyl compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 3.6 µM to 11.0 µM .
- Specific investigations into the mechanism of action revealed that some analogs induce apoptosis and cell cycle arrest in both wild-type and mutant p53 cell lines, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of biphenyl derivatives is often correlated with their structural features:
- Substituents on the biphenyl ring significantly influence cytotoxicity. For example, the presence of trifluoromethyl groups enhances activity against HCT-116 and MCF-7 cell lines .
- The introduction of amino and methoxy groups at specific positions on the biphenyl structure has been shown to improve the compound's efficacy.
Case Studies
Several case studies have documented the biological effects of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 3.6 | Induces apoptosis |
| Compound B | MCF-7 | 11.0 | Cell cycle arrest |
| Compound C | HeLa | 5.5 | Inhibition of MDM2-p53 interactions |
These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?
- Enzyme inhibition : The biphenyl backbone and electron-rich groups (NH₂, OCH₃) mimic natural substrates of kinases or oxidoreductases, enabling competitive inhibition .
- Fluorescence : Conjugation with fluorophores (e.g., dansyl chloride) creates probes for tracking cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
